tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)
Overview
Description
Bisphosphonates are a class of drugs that prevent the loss of bone density, used to treat osteoporosis and similar diseases . They are the most commonly prescribed drugs used to treat osteoporosis . They are called bisphosphonates because they have two phosphonate (PO(OH)2) groups .
Molecular Structure Analysis
Bisphosphonates all have in common the P-C-P structure, which is similar to the P-O-P structure of native pyrophosphate .Chemical Reactions Analysis
Bisphosphonates attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific bisphosphonate can vary. For example, the molecular formula of “Tetraethyl [oxybis(methylene)]bis(phosphonate)” is C10H24O7P2, with an average mass of 318.241 Da .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[bis(dibutoxyphosphorylmethyl)phosphoryloxy]butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H49O8P3/c1-6-11-16-26-31(23,21-32(24,27-17-12-7-2)28-18-13-8-3)22-33(25,29-19-14-9-4)30-20-15-10-5/h6-22H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETDASQUEFFZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CP(=O)(OCCCC)OCCCC)CP(=O)(OCCCC)OCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49O8P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl bis(dibutoxyphosphinylmethyl)phosphinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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